tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate

概要

説明

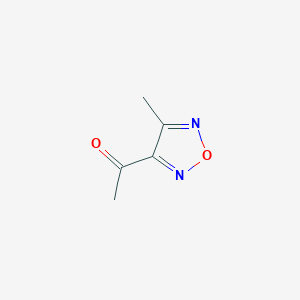

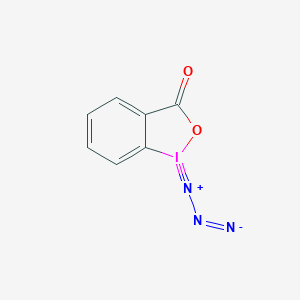

Tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate, commonly known as Boc-EEOP, is an organic compound used in scientific research. It is a derivative of piperazine, a heterocyclic organic compound with two nitrogen atoms in the ring. Boc-EEOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 243.33 g/mol.

作用機序

Boc-EEOP does not have a known mechanism of action. However, it is believed to act as a protecting group for the amino group of piperazine, which can be deprotected using acid or base to yield the free amine.

生化学的および生理学的効果

Boc-EEOP does not have any known biochemical or physiological effects. However, it is important in the synthesis of molecules that may have such effects.

実験室実験の利点と制限

Boc-EEOP is a useful building block for the synthesis of various molecules. It is relatively easy to synthesize and handle in the laboratory. However, it is important to use appropriate safety precautions when handling Boc-EEOP, as it can be toxic if ingested or inhaled. Additionally, Boc-EEOP is not suitable for use in vivo, as it is not a biologically active molecule.

将来の方向性

There are several future directions for the use of Boc-EEOP in scientific research. One direction is the synthesis of novel peptides and small molecules that can be used as drugs or drug candidates. Another direction is the development of new synthetic methods for the preparation of Boc-EEOP and related compounds. Additionally, the use of Boc-EEOP in the synthesis of materials with novel properties, such as polymers and nanoparticles, is an area of active research.

科学的研究の応用

Boc-EEOP is commonly used in scientific research as a building block for the synthesis of various molecules. It is used in the synthesis of peptides, which are chains of amino acids that play important roles in biological processes. Boc-EEOP is also used in the synthesis of small molecules that can be used as drugs or drug candidates.

特性

CAS番号 |

194350-95-3 |

|---|---|

製品名 |

tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate |

分子式 |

C11H20N2O3 |

分子量 |

228.29 g/mol |

IUPAC名 |

tert-butyl 4-ethyl-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-5-12-6-7-13(8-9(12)14)10(15)16-11(2,3)4/h5-8H2,1-4H3 |

InChIキー |

LVBZKGZHTMYSFA-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1=O)C(=O)OC(C)(C)C |

正規SMILES |

CCN1CCN(CC1=O)C(=O)OC(C)(C)C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)

![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)

![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)